Cas no 1286744-20-4 ((3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine)
(3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine Chemical and Physical Properties
Names and Identifiers
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- MFCD23382421
- 1286744-20-4
- 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine
- (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine
- 2-Hydrazinyl-3-(trifluoromethylthio)pyrazine, 97%
- [3-(trifluoromethylsulfanyl)pyrazin-2-yl]hydrazine
- AKOS017344516
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- MDL: MFCD23382421
- Inchi: 1S/C5H5F3N4S/c6-5(7,8)13-4-3(12-9)10-1-2-11-4/h1-2H,9H2,(H,10,12)
- InChI Key: JNWYTZCSUCURKN-UHFFFAOYSA-N
- SMILES: S(C(F)(F)F)C1C(=NC=CN=1)NN
Computed Properties
- Exact Mass: 210.01870184Da
- Monoisotopic Mass: 210.01870184Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 164
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.4
- Topological Polar Surface Area: 89.1Ų
(3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB400470-1 g |
2-Hydrazinyl-3-(trifluoromethylthio)pyrazine, 97%; . |
1286744-20-4 | 97% | 1 g |
€699.00 | 2023-07-19 | |
| abcr | AB400470-1g |
2-Hydrazinyl-3-(trifluoromethylthio)pyrazine, 97%; . |
1286744-20-4 | 97% | 1g |
€699.00 | 2025-04-21 |
(3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine Suppliers
(3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine Related Literature
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
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Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Nan Fu,Naphaporn Chiewchan,Xiao Dong Chen Food Funct., 2020,11, 211-220
Additional information on (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine
Professional Introduction to (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine (CAS No. 1286744-20-4)
The compound (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine (CAS No. 1286744-20-4) represents a significant advancement in the field of pharmaceutical chemistry, particularly in the development of novel therapeutic agents. This compound, characterized by its unique structural features, has garnered considerable attention due to its potential applications in drug discovery and medicinal chemistry. The presence of a trifluoromethylsulfanyl group and a hydrazine moiety in its molecular framework imparts distinct chemical properties that make it a valuable scaffold for designing innovative bioactive molecules.
In recent years, the pharmaceutical industry has witnessed a surge in the exploration of fluorinated compounds, owing to their enhanced metabolic stability, improved binding affinity, and altered pharmacokinetic profiles. Among these, trifluoromethyl derivatives have been extensively studied for their ability to modulate biological pathways effectively. The trifluoromethylsulfanyl group in (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine contributes to its lipophilicity and electron-withdrawing effects, which are critical factors in determining the compound's interaction with biological targets. This feature has been leveraged in the design of molecules targeting various diseases, including cancer, inflammation, and infectious disorders.
The pyrazin-2-yl moiety is another key structural component of this compound that plays a pivotal role in its pharmacological activity. Pyrazine derivatives are well-documented for their diverse biological effects, ranging from antimicrobial to anti-inflammatory properties. The hydrazine part of the molecule further enhances its reactivity, making it a versatile intermediate in synthetic chemistry. This combination of structural elements has positioned (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine as a promising candidate for further investigation in medicinal chemistry.
Recent studies have highlighted the potential of hydrazine-based compounds as scaffolds for developing novel therapeutic agents. Hydrazines are known for their ability to form stable complexes with various biomolecules, which can be exploited to modulate enzyme activity and receptor binding. For instance, research has demonstrated that hydrazine derivatives can inhibit specific enzymes involved in cancer cell proliferation and survival. The incorporation of a trifluoromethylsulfanyl group into these molecules has been shown to enhance their bioavailability and pharmacological efficacy.
In the context of oncology research, (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine has emerged as a compound of interest due to its potential antitumor properties. Preclinical studies have suggested that this molecule can interfere with key signaling pathways involved in cancer progression, such as MAPK and PI3K/Akt pathways. The ability of this compound to modulate these pathways makes it a candidate for further development into an anticancer drug. Additionally, its structural similarity to known antitumor agents suggests that it may exhibit comparable or even superior therapeutic effects.
Beyond oncology, this compound has shown promise in other therapeutic areas as well. For example, researchers have explored its potential as an anti-inflammatory agent. Inflammation is a hallmark of many chronic diseases, including arthritis and autoimmune disorders. Hydrazine derivatives have been reported to inhibit inflammatory cytokines and enzymes, thereby reducing inflammation and associated symptoms. The unique combination of structural features in (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine may enhance its efficacy as an anti-inflammatory agent compared to existing drugs.
Another area where this compound has garnered attention is in the treatment of infectious diseases. Antimicrobial resistance is a growing concern worldwide, necessitating the development of novel antibiotics with improved efficacy and reduced side effects. Hydrazine-based compounds have been investigated for their ability to disrupt bacterial cell wall synthesis and inhibit essential bacterial enzymes. The presence of a trifluoromethylsulfanyl group may enhance the antimicrobial activity of (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine by improving its binding affinity to bacterial targets.
In terms of synthetic chemistry, (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine serves as a valuable intermediate for constructing more complex molecules. Its reactivity allows for further functionalization through various chemical transformations, enabling the synthesis of novel derivatives with tailored pharmacological properties. This flexibility makes it an attractive building block for drug discovery programs aimed at developing next-generation therapeutics.
The development of new pharmaceutical agents relies heavily on advancements in synthetic methodologies that allow for efficient and scalable production of target compounds. The synthesis of (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine exemplifies the importance of innovative synthetic strategies in medicinal chemistry. Researchers have employed multi-step synthetic routes involving cross-coupling reactions, nucleophilic substitutions, and other advanced techniques to produce this compound with high purity and yield.
Furthermore, the use of computational methods has played a crucial role in optimizing the synthesis and predicting the biological activity of this compound. Molecular modeling techniques have been employed to understand how different structural modifications affect the pharmacokinetic properties and target interactions of hydrazine-based molecules. These computational approaches have accelerated the drug discovery process by providing insights into potential lead optimization strategies.
As research continues to evolve, the applications of (3-Trifluoromethylsulfanyl-pyrazin-2-yl)-hydrazine are expected to expand further. Emerging technologies such as high-throughput screening and artificial intelligence-driven drug discovery are likely to uncover new therapeutic potentials for this compound and related derivatives. The combination of its unique structural features with advanced synthetic methodologies positions it as a cornerstone in modern pharmaceutical research.
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